molecular formula C27H48O4 B1204852 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol CAS No. 862-53-3

5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol

Cat. No. B1204852
CAS RN: 862-53-3
M. Wt: 436.7 g/mol
InChI Key: XJZGNVBLVFOSKJ-XZULNKEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 26-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
, also known as 5-cttl, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. In humans, is involved in the cerebrotendinous xanthomatosis (CTX) pathway, congenital bile acid synthesis defect type II pathway, bile acid biosynthesis pathway, and congenital bile acid synthesis defect type III pathway. is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, 27-hydroxylase deficiency, and the zellweger syndrome pathway.

Scientific Research Applications

Synthesis and Characterization

  • Syntheses of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and its variants, such as 5beta-cholestane-3alpha, 7alpha, 12alpha, 24xi, 25-pentol, have been developed to yield higher efficiencies compared to previous methods. These compounds are essential for studying cholic acid biosynthesis pathways (Dayal et al., 1976).

Cholic Acid Biosynthesis

  • The compound plays a critical role in the biosynthesis of cholic acid. Research has shown the conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into various other compounds by liver microsomes, indicating its significance in the metabolic pathways of cholic acid (Cheng et al., 1977).
  • In humans and rats, 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol has been identified as a key intermediate in cholic acid biosynthesis, further emphasizing its biological importance (Shefer et al., 1976).

Metabolic Studies

  • Metabolic pathways involving 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol are studied in detail, especially in the context of its conversion to other cholic acid precursors in different biological systems (Salen et al., 1975).
  • The compound's metabolism in liver cells, both nonparenchymal and parenchymal, provides insights into its role in bile acid intermediate conversions (Dueland et al., 1982).

Biological Precursors

  • It serves as a precursor for various biological compounds, with studies detailing the synthesis of different tetrols and pentols starting from 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol (Dayal et al., 1978).

Clinical Implications

  • Research has also explored its implications in clinical conditions such as cerebrotendinous xanthomatosis, highlighting its relevance in human health and disease (Salen et al., 1979).

properties

CAS RN

862-53-3

Product Name

5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol

Molecular Formula

C27H48O4

Molecular Weight

436.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

XJZGNVBLVFOSKJ-XZULNKEGSA-N

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO

Canonical SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO

Other CAS RN

862-53-3

physical_description

Solid

synonyms

5 beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
5-CTTL
5beta-cholestane 3alpha,7alpha,12alpha,27-tetrol
cholestane-3,7,12,26(27)-tetrol
cholestane-3,7,12,26-tetrol
cholestane-3,7,12,26-tetrol, (3alpha,5alpha,7alpha,12alpha)-isomer
cholestane-3,7,12,27-tetrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol
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5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol
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5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 4
5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 5
5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 6
5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol

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